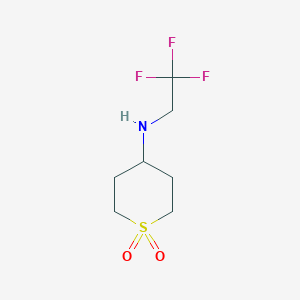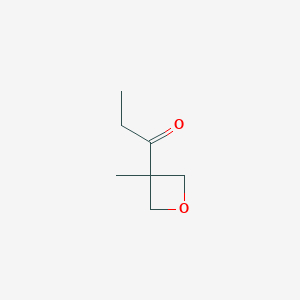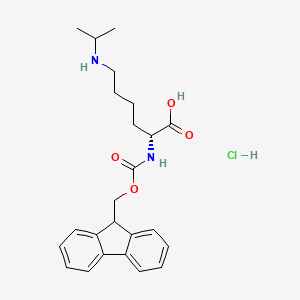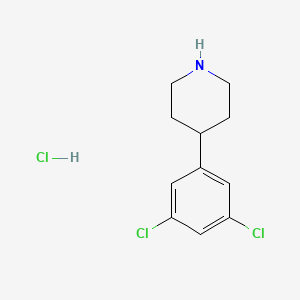
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide is a chemical compound with the molecular formula C7H12F3NO2S It is known for its unique structure, which includes a trifluoroethyl group attached to an amino group, and a tetrahydrothiopyran ring with a dioxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide typically involves the reaction of a suitable thiopyran precursor with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxide functional group to a sulfide or thiol group.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the thiopyran ring and dioxide functional group can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-pyran-4-ylmethanol
- 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran-4-carbonitrile
- 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran-1,1-dioxide hydrochloride
Uniqueness
4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide is unique due to its combination of a trifluoroethyl group, an amino group, and a thiopyran ring with a dioxide functional group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and binding affinity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C7H12F3NO2S |
|---|---|
Peso molecular |
231.24 g/mol |
Nombre IUPAC |
1,1-dioxo-N-(2,2,2-trifluoroethyl)thian-4-amine |
InChI |
InChI=1S/C7H12F3NO2S/c8-7(9,10)5-11-6-1-3-14(12,13)4-2-6/h6,11H,1-5H2 |
Clave InChI |
GADAXZWEFKPWCF-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)



![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)

![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)

![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
![6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
